molecular formula C10H11N3O2 B1514764 1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No. B1514764
M. Wt: 205.21 g/mol
InChI Key: DPRIZAYOUIFXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(3-hydroxypropyl)benzotriazole-5-carbaldehyde

InChI

InChI=1S/C10H11N3O2/c14-5-1-4-13-10-3-2-8(7-15)6-9(10)11-12-13/h2-3,6-7,14H,1,4-5H2

InChI Key

DPRIZAYOUIFXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=NN2CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazole-5-carbonitrile (Intermediate 97, 9.6 g, 47.5 mmol) in aqueous Formic Acid (106 mL of a 75% solution in water) was added Niquel-Aluminium alloy (10.6 g, 0.12 mol). The mixture was stirred overnight at 75° C. The solids were removed by filtration through Celite® and the solvent was removed under reduced pressure. The crude obtained was treated with MeOH (415 mL) and potassium carbonate was added (49 g, 0.35 mol). After 1 h the solution was acidified with 2N HCl until neutral pH and MeOH evaporated under reduced pressure. The aqueous phase was extracted with CH2Cl2 (3×200 mL) and the resulting organic layer washed with water (2×50 mL), dried and evaporated under reduced pressure to afford the title compound as a solid (6.05 g, 60% yield), which was used in the next step without further purification.
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Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 500 mg (2.47 mmol) of 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazole-5-carbonitrile (Intermediate 18) and 550 mg of Ni—Al alloy 1:1 in 5.55 ml of 75% formic acid in water is stirred at 90° C. for 2.5 hr. After filtration and evaporation 10 ml of 2N NaOH and 10 ml of EtOH are added to the residue and the system is stirred at rt for 1.5 hr. The pH is made 6-7 by addition of 2N HCl and the system is extracted thoroughly with ethyl acetate. After washing with water, drying and concentrating, 0.35 g of 80% pure title compound (55% yield).
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